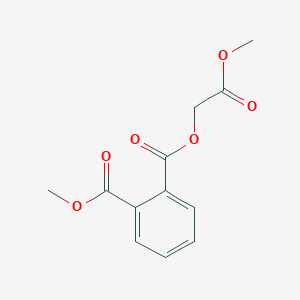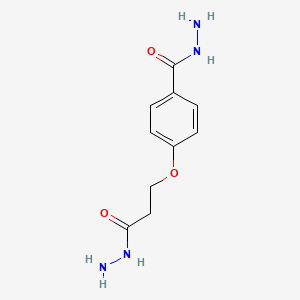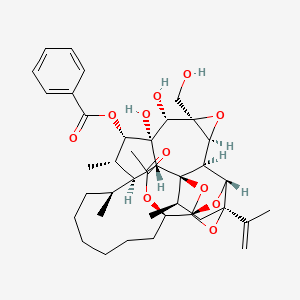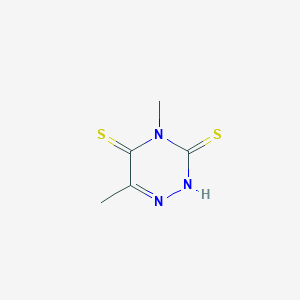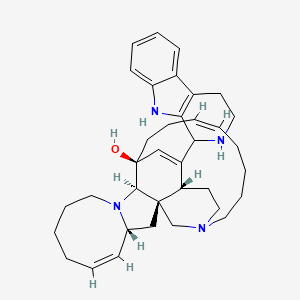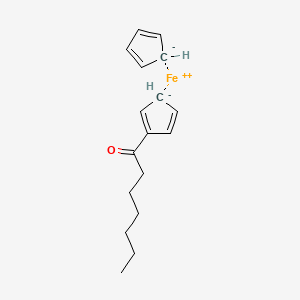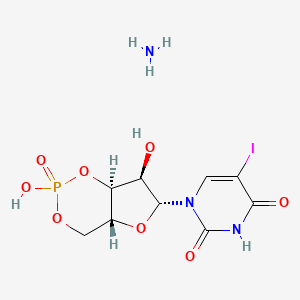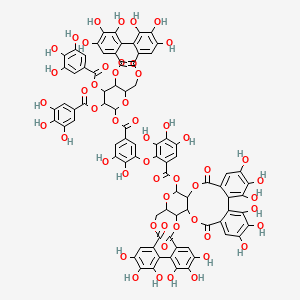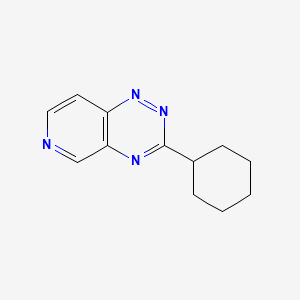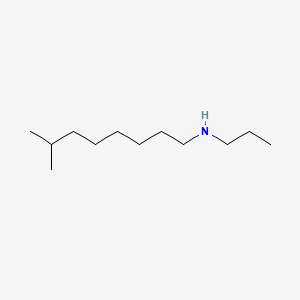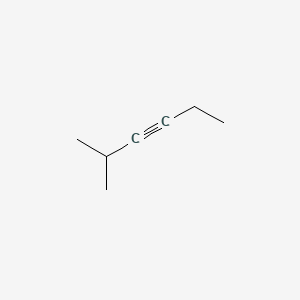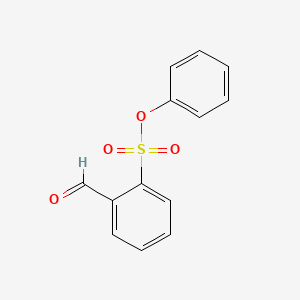
Phenyl 2-formylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-formylbenzenesulfonate is an organic compound characterized by the presence of a phenyl group attached to a 2-formylbenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-formylbenzenesulfonate can be synthesized through the reaction of phenol with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, resulting in the formation of the sulfonate ester . Another method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride, which offers shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound often involves the sulfonation of phenol derivatives using sulfur trioxide or chlorosulfonic acid. These methods are scalable and can be optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenyl 2-formylbenzenesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phenyl 2-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-formylbenzenesulfonate can be compared with other similar compounds, such as:
Phenylacetone: Both compounds contain a phenyl group, but phenylacetone has a ketone group instead of a sulfonate group.
This compound is unique due to its combination of a formyl group and a sulfonate group, which allows it to participate in a wider range of chemical reactions and applications compared to simpler phenolic compounds .
Eigenschaften
CAS-Nummer |
106939-91-7 |
|---|---|
Molekularformel |
C13H10O4S |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
phenyl 2-formylbenzenesulfonate |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)18(15,16)17-12-7-2-1-3-8-12/h1-10H |
InChI-Schlüssel |
ZLENFEOPCCFAEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


